1-Oxa-8-azaspiro[4.5]decane hemioxalate - 1523606-45-2

1-Oxa-8-azaspiro[4.5]decane hemioxalate

Catalog Number: EVT-1723510
CAS Number: 1523606-45-2
Molecular Formula: C18H32N2O6
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Ring-closing metathesis (RCM): This approach involves the construction of the spirocyclic ring system through an intramolecular RCM reaction. []
  • Acid-promoted rearrangements: Allylic ketals can undergo acid-catalyzed rearrangements to furnish 3-acyltetrahydrofuran derivatives, which can serve as intermediates in the synthesis of 1-oxa-8-azaspiro[4.5]decanes. []
  • Spirocyclizations involving oxonium ylides: Rh(II)-catalyzed reactions of cyclic α-diazocarbonyl compounds with tetrahydrofuran can lead to the formation of 1-oxa-8-azaspiro[4.5]decane derivatives via oxonium ylide intermediates. []
Molecular Structure Analysis
  • Substitution pattern: The nature and position of substituents on the rings can significantly impact the overall conformation. [, , ]
  • Intermolecular interactions: Hydrogen bonding and other non-covalent interactions in the solid state can affect the conformation of the molecule. []

X-ray crystallography has been employed to determine the solid-state structures of various 1-oxa-8-azaspiro[4.5]decane derivatives, providing valuable insights into their conformational preferences. [, , , , ]

Mechanism of Action
  • Muscarinic agonism: Certain derivatives, such as YM796 [, , , ], exhibit agonistic activity at muscarinic acetylcholine receptors, particularly the M1 subtype. While the precise mechanism remains to be fully elucidated, it likely involves interactions with key amino acid residues in the receptor's binding site, leading to receptor activation and downstream signaling.
  • SHP2 allosteric inhibition: Compounds like IACS-15414 [] and TNO155 [] demonstrate potent inhibition of SHP2, a protein tyrosine phosphatase involved in various signaling pathways, including MAPK and PD-1/PD-L1. These inhibitors bind to an allosteric site on SHP2, inducing conformational changes that modulate its activity.
Physical and Chemical Properties Analysis
  • Substituent effects: The nature and position of substituents can alter properties like lipophilicity, solubility, and metabolic stability. [, ]
  • Salt formation: Formation of salts, such as the tartrate salt of YM796 [, ], can improve aqueous solubility and other pharmaceutical properties.
Applications
  • Potential therapeutics for Alzheimer's disease: Muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, such as YM796 [, , , ], have shown promise in preclinical models for improving cognitive function in Alzheimer's disease.
  • Anticancer agents: SHP2 inhibitors derived from this scaffold, including IACS-15414 [] and TNO155 [], have emerged as potential anticancer agents due to their ability to suppress tumor growth by interfering with crucial signaling pathways.
  • Antibacterial agents: Amphiphilic indole derivatives incorporating the 1-oxa-8-azaspiro[4.5]decane moiety have displayed antimycobacterial activity, highlighting the scaffold's potential in developing novel antibiotics. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Compound Description: This compound served as a starting point for developing potential M1 muscarinic agonists for treating Alzheimer's disease. It was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. []
  • Relevance: This compound shares the core 1-oxa-8-azaspiro[4.5]decane structure with 1-oxa-8-azaspiro[4.5]decane hemioxalate, differing only in the substitution at the 2nd and 3rd positions of the ring system. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

  • Compound Description: This compound is an analog of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and also displayed preferential affinity for M1 receptors over M2 receptors. It showed potent antiamnesic activity separated from hypothermia-inducing activity. It acted as a partial agonist for M1 muscarinic receptors. []
  • Relevance: Similar to 1-oxa-8-azaspiro[4.5]decane hemioxalate, this compound possesses the 1-oxa-8-azaspiro[4.5]decane core structure. Modifications are observed at the 2nd and 8th position with an ethyl and methyl group, respectively, and a carbonyl group at the 3rd position. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

  • Compound Description: This compound is another analogue of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one exhibiting preferential affinity for M1 receptors over M2 receptors. It showed potent antiamnesic activity separate from hypothermia-inducing activity and acted as a partial agonist for M1 muscarinic receptors. []
  • Relevance: This compound shares the core 1-oxa-8-azaspiro[4.5]decane structure with 1-oxa-8-azaspiro[4.5]decane hemioxalate. The structural difference lies in the presence of a methylene group at the 3rd position and methyl substituents at the 2nd and 8th positions. []

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

  • Compound Description: This organic compound exhibits nonlinear optical properties, including significant second-harmonic generation efficiency. It is transparent to light with wavelengths longer than 400 nm. [, ]
  • Relevance: While sharing the azaspiro[4.5]decane core, this compound differs from 1-oxa-8-azaspiro[4.5]decane hemioxalate by replacing the oxygen in the tetrahydrofuran ring with a 1,4-dioxane ring. Additionally, it possesses a 4'-acetylphenyl group at the 8th position. [, ]

(S)-(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate (YM796)

  • Compound Description: This compound is an antidementia drug candidate. It exhibits species-dependent bioavailability due to variations in metabolic clearance rates in rats, dogs, and humans. [, , , ]
  • Relevance: This compound shares the core structure of 1-oxa-8-azaspiro[4.5]decane with 1-oxa-8-azaspiro[4.5]decane hemioxalate. The key differences are the presence of a methylene group at the 3rd position, methyl substituents at the 2nd and 8th positions, and the L-tartrate monohydrate salt form. [, , , ]

4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one

  • Compound Description: This compound's crystal structure reveals two six-membered rings (a benzene ring and a cyclohexane ring) nearly parallel to each other and perpendicular to a five-membered ring within the molecule. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen-bonding interactions. []
  • Relevance: This compound features the 1-oxa-4-azaspiro[4.5]decane core but with modifications, including a double bond between the 6th and 9th positions and a tosyl group at the 4th position. While sharing similarities with 1-oxa-8-azaspiro[4.5]decane hemioxalate, the nitrogen position differs within the azaspiro core. []

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

  • Compound Description: This compound represents a thia-azaspiro[4.5]decane derivative. Its synthesis highlights the stereochemical control during prenyl magnesium bromide addition and the formation of the azaspirocycle via iodine-initiated aminocyclization. [, ]
  • Relevance: This compound shares a similar spirocyclic structure with 1-oxa-8-azaspiro[4.5]decane hemioxalate but with a sulfur atom replacing the oxygen in the tetrahydrofuran ring. It also has an amino group at the 3rd position and two methyl groups at the 2nd position. [, ]

Properties

CAS Number

1523606-45-2

Product Name

1-Oxa-8-azaspiro[4.5]decane hemioxalate

IUPAC Name

1-oxa-8-azaspiro[4.5]decane;oxalic acid

Molecular Formula

C18H32N2O6

Molecular Weight

372.5 g/mol

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

SLMQVGNERXKRRS-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.